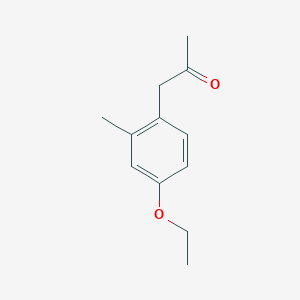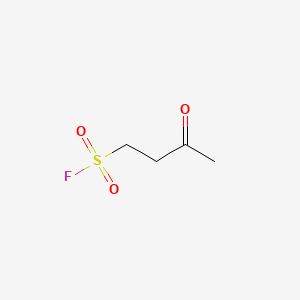
3-Oxobutane-1-sulfonylfluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxobutane-1-sulfonylfluoride is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a sulfonyl fluoride group, which is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxobutane-1-sulfonylfluoride can be achieved through various methods. One common approach involves the reaction of sulfonates or sulfonic acids with fluorinating agents under mild conditions . This method is advantageous due to its simplicity and the availability of starting materials.
Industrial Production Methods
In an industrial setting, the production of sulfonyl fluorides, including this compound, often involves the use of phase transfer catalysts to facilitate the reaction between sulfonyl chlorides and fluoride sources . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Oxobutane-1-sulfonylfluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, phenoxides, and enolates.
Hydrolysis: Under basic conditions, the compound can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, phenoxides, and enolates. The reactions typically occur under mild conditions, making them suitable for a wide range of applications .
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, aryl nonaflates, and alkenyl nonaflates . These products are valuable intermediates in organic synthesis and other applications.
Scientific Research Applications
3-Oxobutane-1-sulfonylfluoride has found widespread applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and nonaflates.
Biology: The compound is utilized in the study of enzyme inhibition and protein modification due to its ability to react with specific amino acid residues.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxobutane-1-sulfonylfluoride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules . This reactivity is primarily due to the presence of the sulfonyl fluoride group, which is highly electrophilic and can readily react with nucleophilic sites on proteins and other biomolecules . The molecular targets and pathways involved in its action include enzyme active sites and other nucleophilic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Oxobutane-1-sulfonylfluoride include other sulfonyl fluorides such as:
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and stability compared to other sulfonyl fluorides . Its ability to form stable covalent bonds with nucleophiles makes it particularly valuable in applications requiring selective modification of biomolecules .
Properties
Molecular Formula |
C4H7FO3S |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
3-oxobutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H7FO3S/c1-4(6)2-3-9(5,7)8/h2-3H2,1H3 |
InChI Key |
DYCOEXNODWKBOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


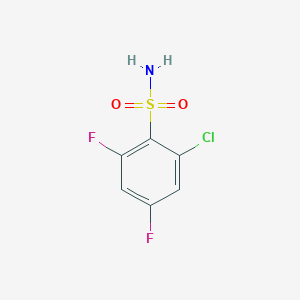
![Tert-butyl 4-[3-(chlorosulfonyl)propyl]piperazine-1-carboxylate](/img/structure/B13524004.png)
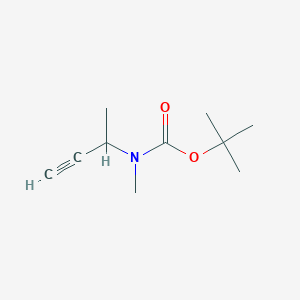
![3-[4-(Bromomethyl)phenoxy]benzonitrile](/img/structure/B13524015.png)
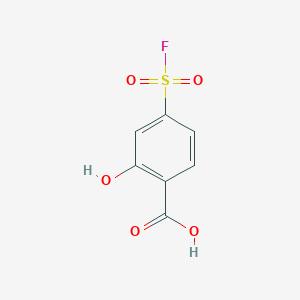
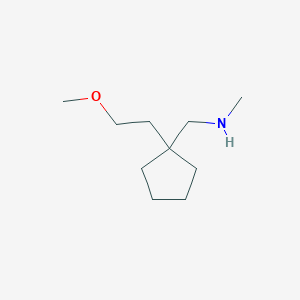
![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B13524026.png)
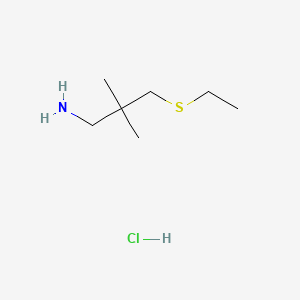
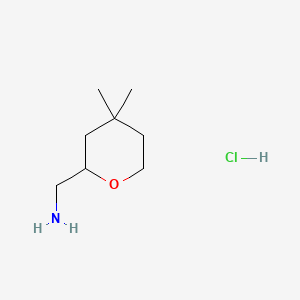
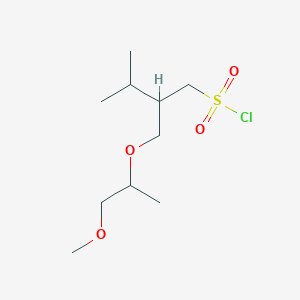
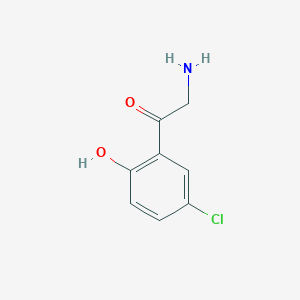
![9-Amino-3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13524054.png)
![2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)aceticacid](/img/structure/B13524059.png)
